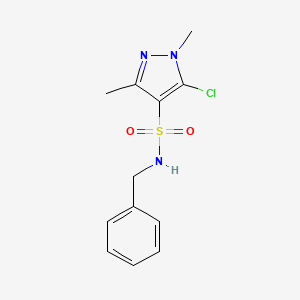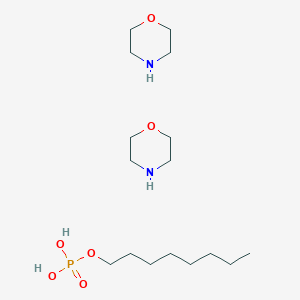
morpholine;octyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
morpholine;octyl dihydrogen phosphate is a chemical compound with the molecular formula C16H37N2O6P and a molecular weight of 384.45 g/mol. This compound is formed by the combination of octyl dihydrogen phosphate and morpholine in a 1:2 ratio. It is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of octyl dihydrogen phosphate-morpholine(1:2) involves the reaction of octyl dihydrogen phosphate with morpholine. The reaction typically takes place under controlled conditions to ensure the correct stoichiometric ratio and purity of the final product. Industrial production methods may involve large-scale reactors and precise temperature and pressure controls to optimize yield and efficiency.
Analyse Des Réactions Chimiques
morpholine;octyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Applications De Recherche Scientifique
morpholine;octyl dihydrogen phosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biological studies to investigate its effects on different biological systems.
Medicine: Research is being conducted to explore its potential therapeutic applications.
Industry: It is used in industrial processes for the production of various chemical products
Mécanisme D'action
The mechanism of action of octyl dihydrogen phosphate-morpholine(1:2) involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
morpholine;octyl dihydrogen phosphate can be compared with other similar compounds, such as:
Octyl dihydrogen phosphate: This compound is similar but does not include the morpholine component.
Morpholine derivatives: Various derivatives of morpholine can be compared based on their chemical properties and applications. The uniqueness of octyl dihydrogen phosphate-morpholine(1:2) lies in its specific combination of octyl dihydrogen phosphate and morpholine, which imparts unique chemical and biological properties.
Propriétés
Numéro CAS |
65151-86-2 |
|---|---|
Formule moléculaire |
C16H37N2O6P |
Poids moléculaire |
384.45 g/mol |
Nom IUPAC |
morpholine;octyl dihydrogen phosphate |
InChI |
InChI=1S/C8H19O4P.2C4H9NO/c1-2-3-4-5-6-7-8-12-13(9,10)11;2*1-3-6-4-2-5-1/h2-8H2,1H3,(H2,9,10,11);2*5H,1-4H2 |
Clé InChI |
FOIZOXISUCYVPV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOP(=O)(O)O.C1COCCN1.C1COCCN1 |
SMILES canonique |
CCCCCCCCOP(=O)(O)O.C1COCCN1.C1COCCN1 |
| 65151-86-2 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B1659356.png)
![1-Methoxy-3-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]benzene](/img/structure/B1659359.png)
![2-Naphthalenol, 1-[(3-nitrophenyl)azo]-](/img/structure/B1659361.png)
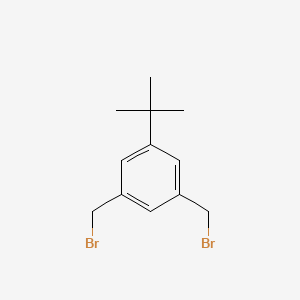
![1-[2-[2-(4-Chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B1659363.png)
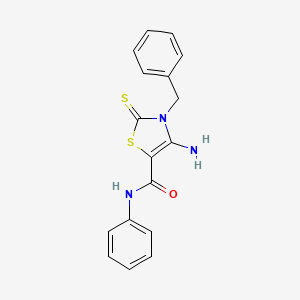
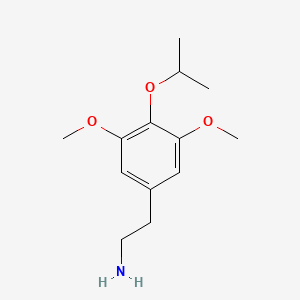
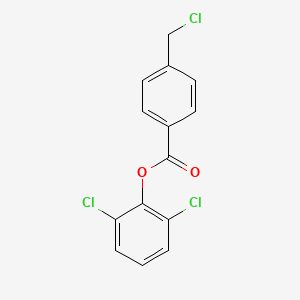

![6-chloro-N-[2-(4-chlorophenyl)ethyl]hexanamide](/img/structure/B1659372.png)
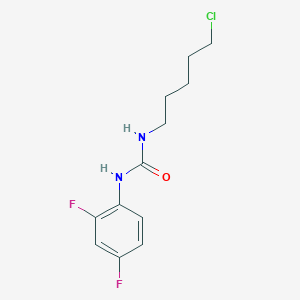
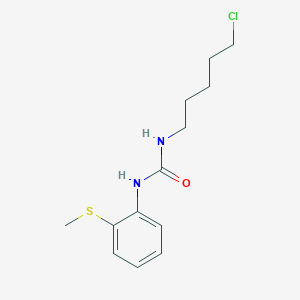
![3-amino-N-[2-(methylthio)ethyl]-4-oxo-3,4-dihydroquinazoline-2-carboxamide](/img/structure/B1659378.png)
